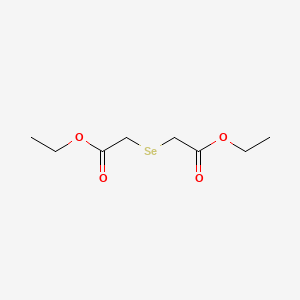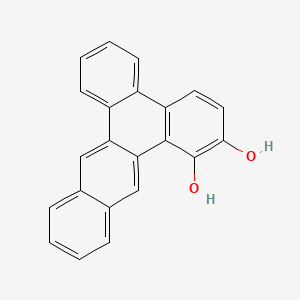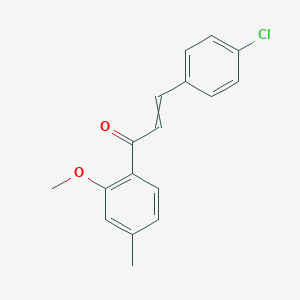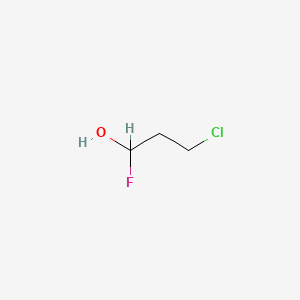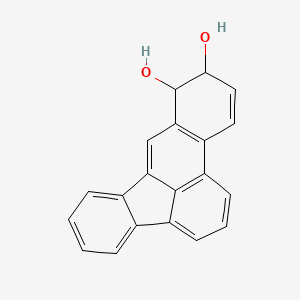
Benzo(B)fluoranthene-9,10-dihydrodiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(B)fluoranthene-9,10-dihydrodiol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(B)fluoranthene, which is known for its carcinogenic properties. This compound is formed through the metabolic activation of benzo(B)fluoranthene and is studied for its potential biological effects and environmental impact.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(B)fluoranthene-9,10-dihydrodiol typically involves the catalytic hydrogenation of benzo(B)fluoranthene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective formation of the 9,10-dihydrodiol derivative.
Industrial Production Methods
Industrial production of this compound is not common due to its limited applications and the complexity of its synthesis. it can be produced in research laboratories using standard organic synthesis techniques involving the hydrogenation of benzo(B)fluoranthene.
化学反应分析
Types of Reactions
Benzo(B)fluoranthene-9,10-dihydrodiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: The compound can be further reduced to form tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated PAH derivatives.
Reduction: Tetrahydro derivatives of benzo(B)fluoranthene.
Substitution: Halogenated and nitrated derivatives of this compound.
科学研究应用
Benzo(B)fluoranthene-9,10-dihydrodiol is primarily used in scientific research to study the metabolic pathways and biological effects of PAHs. It is used in:
Chemistry: To understand the chemical behavior and reactivity of PAH derivatives.
Biology: To study the metabolic activation and detoxification pathways of PAHs in living organisms.
Medicine: To investigate the potential carcinogenic and mutagenic effects of PAH metabolites.
Industry: Limited applications in environmental monitoring and assessment of PAH contamination.
作用机制
The mechanism of action of Benzo(B)fluoranthene-9,10-dihydrodiol involves its metabolic activation to form reactive intermediates, such as diol epoxides. These intermediates can interact with cellular macromolecules, including DNA, leading to the formation of DNA adducts. This interaction can result in mutations and potentially initiate carcinogenesis. The molecular targets and pathways involved include the cytochrome P450 enzyme system and the aryl hydrocarbon receptor (AhR) pathway.
相似化合物的比较
Benzo(B)fluoranthene-9,10-dihydrodiol can be compared with other similar PAH derivatives, such as:
Benzo(A)pyrene-7,8-dihydrodiol: Another PAH metabolite known for its potent carcinogenic properties.
Benzo(J)fluoranthene-9,10-dihydrodiol: A structurally similar compound with different biological activities.
Benzo(K)fluoranthene-8,9-dihydrodiol: Another dihydrodiol derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific metabolic activation pathway and the formation of unique DNA adducts that contribute to its carcinogenic potential.
属性
CAS 编号 |
130221-15-7 |
|---|---|
分子式 |
C20H14O2 |
分子量 |
286.3 g/mol |
IUPAC 名称 |
pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13(18),14-nonaene-16,17-diol |
InChI |
InChI=1S/C20H14O2/c21-18-9-8-13-15-7-3-6-14-11-4-1-2-5-12(11)16(19(14)15)10-17(13)20(18)22/h1-10,18,20-22H |
InChI 键 |
YLNWBCYXHFQMPV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC5=C4C=CC(C5O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
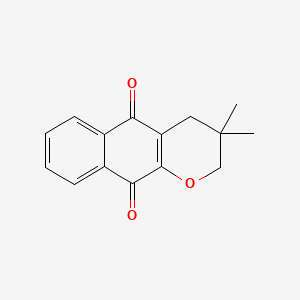
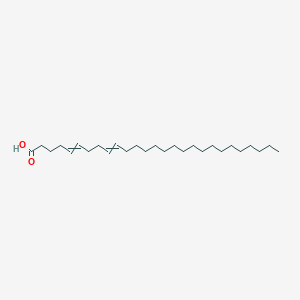
![1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B14270348.png)
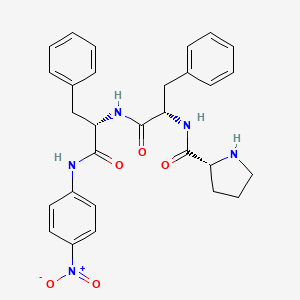
![10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene](/img/structure/B14270356.png)
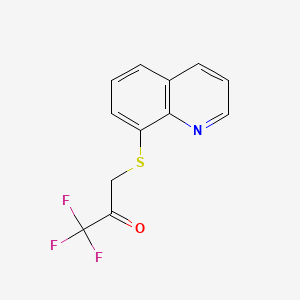
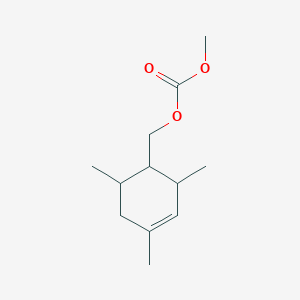

![2-Amino-3,6-dihydroimidazo[4,5-f]quinolin-7-one](/img/structure/B14270388.png)
